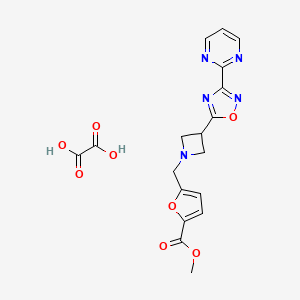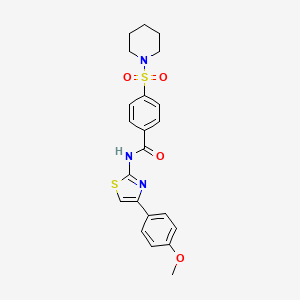![molecular formula C20H24N4O B2732826 2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone CAS No. 2310125-13-2](/img/structure/B2732826.png)
2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mécanisme D'action
The mechanism of action of 2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. The compound has been shown to interact with several targets, including G protein-coupled receptors, ion channels, and enzymes. Additionally, the compound has been found to inhibit the activity of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.
Biochemical and Physiological Effects
2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone has been shown to have several biochemical and physiological effects in the body. In animal studies, the compound has been found to reduce pain and inflammation, suggesting its potential use as an analgesic and anti-inflammatory agent. Additionally, the compound has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, suggesting its potential use as a therapeutic agent for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone is its potent pharmacological activity, which makes it a promising candidate for the development of new drugs. Additionally, the compound has been shown to have good selectivity and low toxicity, making it a safe and effective therapeutic agent. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on 2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone. One of the areas of research is the development of new drug formulations that can improve the solubility and bioavailability of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential use as a therapeutic agent for the treatment of various diseases. Finally, the compound can be further explored for its potential applications in other fields, including agriculture and environmental science.
Conclusion
In conclusion, 2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone is a novel compound with promising applications in various fields of research. The compound has been extensively studied for its potent pharmacological activity, and its potential use as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone involves the reaction between 1-methylindole-3-carboxaldehyde and 2-(2-methylpyrazol-3-yl)piperidine in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The synthesis method has been optimized to yield a high purity product with good yield.
Applications De Recherche Scientifique
2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, the compound has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain management drugs. In neuroscience, the compound has been found to modulate the activity of neurotransmitters, including dopamine, serotonin, and norepinephrine, suggesting its potential use as a therapeutic agent for the treatment of neurological disorders. Additionally, the compound has been investigated for its anticancer properties, with promising results.
Propriétés
IUPAC Name |
2-(1-methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-22-14-15(16-7-3-4-8-17(16)22)13-20(25)24-12-6-5-9-19(24)18-10-11-21-23(18)2/h3-4,7-8,10-11,14,19H,5-6,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJKWMZIUFMZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCCC3C4=CC=NN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2732743.png)
![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-ylpyrazole-3-carboxamide](/img/structure/B2732746.png)
![5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2732747.png)
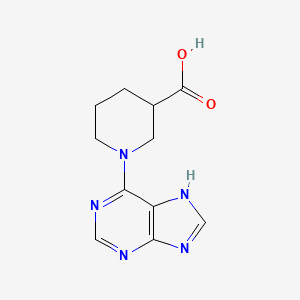
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2732751.png)
![Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2732752.png)
![5,6-dichloro-N-(2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2732753.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2732754.png)
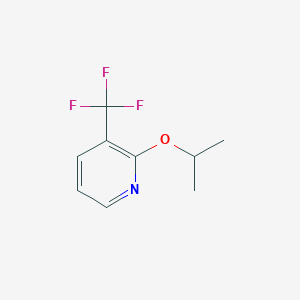
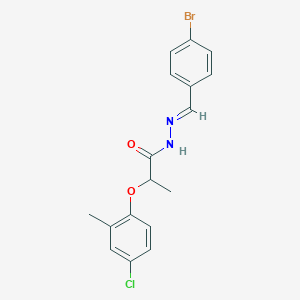
![ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2732758.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732761.png)
